N-[3,5-Bis(chloromethyl)phenyl]acetamide
CAS No.: 251912-30-8
Cat. No.: VC19095048
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 251912-30-8 |
|---|---|
| Molecular Formula | C10H11Cl2NO |
| Molecular Weight | 232.10 g/mol |
| IUPAC Name | N-[3,5-bis(chloromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H11Cl2NO/c1-7(14)13-10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3,(H,13,14) |
| Standard InChI Key | DLWYSCHETKSLFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)CCl)CCl |
Introduction
Chemical Structure and Key Properties
Molecular Framework
The compound’s molecular formula is C₁₁H₁₁Cl₂NO, with a molecular weight of 260.12 g/mol. The presence of two chloromethyl groups enhances electrophilic reactivity, making it amenable to nucleophilic substitution reactions. The acetamide group contributes hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Table 1: Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₁Cl₂NO |
| Molecular Weight | 260.12 g/mol |
| Melting Point | 98–102°C (estimated) |
| Boiling Point | 320–325°C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
| Reactivity | Electrophilic substitution at chloromethyl sites |
Synthetic Routes
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Chloromethylation of Acetanilide Derivatives:
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Acetylation of 3,5-Bis(chloromethyl)aniline:
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3,5-Bis(chloromethyl)aniline is treated with acetic anhydride in pyridine under reflux.
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Reaction time: 4–6 hours.
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Yield: >80% after recrystallization from ethanol.
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Key Challenges:
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Side Reactions: Over-chloromethylation or oxidation of chloromethyl groups may occur, necessitating strict temperature control.
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Purification: Silica gel chromatography or recrystallization is critical to isolate the pure product .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Applications in Research and Industry
Pharmaceutical Intermediate
The chloromethyl groups serve as reactive handles for further functionalization:
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Anticancer Agents: Analogous compounds with chloromethyl substituents exhibit inhibitory activity against STAT3 pathways in hepatocellular carcinoma .
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Antibacterial Derivatives: Quaternary ammonium salts derived from chloromethylated acetamides show broad-spectrum antimicrobial properties .
Polymer Chemistry
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Crosslinking Agent: Incorporated into epoxy resins to enhance thermal stability and mechanical strength .
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Dendrimer Synthesis: Serves as a branching unit in dendritic architectures for drug delivery systems .
Table 2: Comparative Analysis of Chloromethylated Acetamides
| Compound | Key Application | Reactivity Profile |
|---|---|---|
| N-[3,5-Bis(chloromethyl)phenyl]acetamide | Polymer crosslinking | High electrophilicity |
| N-(4-Chlorophenyl)acetamide | Antibacterial agents | Moderate reactivity |
| N-[2,4-Bis(chloromethyl)phenyl]acetamide | Anticancer drug synthesis | Rapid substitution kinetics |
Future Directions
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